REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1C)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
mixture
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=C1Br)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(SC(=C1)Br)Br
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 28° to 38° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions
|
Type
|
ADDITION
|
Details
|
After addition of 2 l of water
|
Type
|
CUSTOM
|
Details
|
to the catholyte, phase separation, extraction
|
Type
|
CUSTOM
|
Details
|
with CF2Cl--CFCl2 and removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.67 g | |
YIELD: PERCENTYIELD | 89.9% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(C1Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1C)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
mixture
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=C1Br)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(SC(=C1)Br)Br
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 28° to 38° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions
|
Type
|
ADDITION
|
Details
|
After addition of 2 l of water
|
Type
|
CUSTOM
|
Details
|
to the catholyte, phase separation, extraction
|
Type
|
CUSTOM
|
Details
|
with CF2Cl--CFCl2 and removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.67 g | |
YIELD: PERCENTYIELD | 89.9% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(C1Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |